molecular formula C8H8N4S2 B14378543 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 88317-47-9

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14378543
CAS No.: 88317-47-9
M. Wt: 224.3 g/mol
InChI Key: CSKQPZZYXTXWIM-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-dimethylpyrimidine and 5-acetyl-4-aminopyrimidine.

    Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole.

Uniqueness

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its dual functionality as both a pyrimidine and thiadiazole derivative makes it a versatile compound for various applications.

Properties

CAS No.

88317-47-9

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(2,4-dimethylpyrimidin-5-yl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H8N4S2/c1-4-6(3-9-5(2)10-4)7-11-12-8(13)14-7/h3H,1-2H3,(H,12,13)

InChI Key

CSKQPZZYXTXWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=NNC(=S)S2)C

Origin of Product

United States

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